molecular formula C7H7N3 B11924196 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11924196
M. Wt: 133.15 g/mol
InChI Key: ZUIGBYYSTWLJOU-UHFFFAOYSA-N
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Description

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃. It is a derivative of pyrrolopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential as a scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated monitoring systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone, DMF, room temperature.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives .

Mechanism of Action

The mechanism of action of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of kinases like VEGFR2 by binding to the inactive kinase conformation . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a DNA alkylator and its potential as a kinase inhibitor make it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3

InChI Key

ZUIGBYYSTWLJOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC=NC=C21

Origin of Product

United States

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